molecular formula C19H14BrNO B3614424 5-bromo-1-(1-naphthoyl)indoline

5-bromo-1-(1-naphthoyl)indoline

Cat. No. B3614424
M. Wt: 352.2 g/mol
InChI Key: WURXUJAHBTZNPM-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules . The basic structure of these compounds is an indole, oxindole or indoline nucleus with a linear chain or annexed heterocycle .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of indole compounds is complex and varies based on the specific compound. For example, the molecular structure of 5-Bromoindoline, a related compound, is C8H8BrN .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions. For example, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary based on the specific compound. For example, 5-Bromoindoline has a melting point of 36-40 °C (lit.) .

Mechanism of Action

The mechanism of action of indole compounds can vary widely depending on the specific compound and its biological targets. Some indole compounds have shown antiproliferative/cytotoxic activity against human cancer cell lines .

Safety and Hazards

Safety and hazards associated with indole compounds can vary based on the specific compound. For example, 5-Bromoindoline has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of indole synthesis are focused on the development of new methodologies for the construction of this ever relevant heteroaromatic ring . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

(5-bromo-2,3-dihydroindol-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-15-8-9-18-14(12-15)10-11-21(18)19(22)17-7-3-5-13-4-1-2-6-16(13)17/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURXUJAHBTZNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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